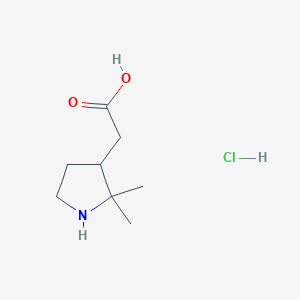
2-(2,2-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,2-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2253629-89-7 . It has a molecular weight of 193.67 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2,2-dimethylpyrrolidin-3-yl)acetic acid hydrochloride . The InChI code is 1S/C8H15NO2.ClH/c1-8(2)6(3-4-9-8)5-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 193.67 .科学的研究の応用
Structural and Magnetic Properties of Hydrochloride Crystals
Studies have explored the structural and magnetic properties of hydrochloride crystals derived from compounds with similar structural motifs. For example, research on hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radicals has revealed insights into the relationship between magnetic properties and crystal-stacking structures. These studies indicate that the specific structural configurations of such compounds can influence their magnetic susceptibilities and behavior, offering potential applications in the development of materials with tailored magnetic properties (Yong, Zhang, & She, 2013).
Synthesis of Structurally Diverse Libraries
Research on the generation of structurally diverse libraries through chemical reactions involving compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride highlights the versatility of these chemical frameworks. Such studies demonstrate the ability to produce a wide range of compounds through various chemical reactions, pointing to the potential for developing new chemical entities with varied biological or physical properties for further research applications (Roman, 2013).
Novel Chemical Synthesis Methods
Innovative chemical synthesis methods using related compounds have been developed, such as the facile and efficient synthesis of pyrrolidine hydrochloride derivatives. These methods outline stepwise procedures for producing compounds with potential pharmacological relevance, highlighting the importance of such chemical entities in the synthesis of bioactive molecules (Huang, Yeh, & Wong, 2008).
Advanced Catalytic Applications
Studies have also explored the use of related compounds in catalytic applications, such as the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These research findings demonstrate the catalytic efficiency of compounds in facilitating chemical transformations, offering pathways for more sustainable and efficient chemical processes (Xie et al., 2014).
Safety and Hazards
特性
IUPAC Name |
2-(2,2-dimethylpyrrolidin-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)6(3-4-9-8)5-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIXOFPNQZUFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)CC(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one](/img/structure/B2796420.png)
![N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide](/img/structure/B2796421.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2796422.png)



![Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2796428.png)
![5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2796429.png)
![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796430.png)

